N,N,N',N'-Tetraisobutyl-malonamide

Description

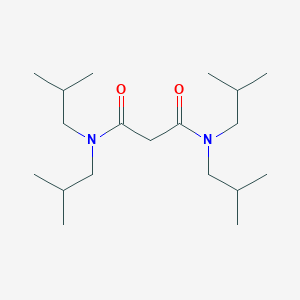

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrakis(2-methylpropyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O2/c1-14(2)10-20(11-15(3)4)18(22)9-19(23)21(12-16(5)6)13-17(7)8/h14-17H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABBKBCPKIMSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CC(=O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365217 | |

| Record name | N,N,N',N'-Tetraisobutyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-99-1 | |

| Record name | N1,N1,N3,N3-Tetrakis(2-methylpropyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetraisobutyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAISOBUTYLMALONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of N,n,n ,n Tetraisobutyl Malonamide

Established Synthetic Pathways for N,N,N',N'-Tetraisobutyl-malonamide

The construction of the this compound molecule relies on the formation of two amide bonds between a malonate-derived core and diisobutylamine. Several established methods can achieve this transformation.

Direct Amidation Approaches

Direct amidation involves reacting a malonic acid derivative with diisobutylamine. A common strategy involves the in-situ activation of malonic acid or the use of its more reactive derivatives, such as malonyl chloride. One documented synthesis of tetra-isobutyl malonamide (B141969) (TIBMA) utilizes phosphorus trichloride (B1173362) to facilitate the reaction between malonic acid and diisobutylamine. tandfonline.com In this approach, phosphorus trichloride acts as a dehydrating and activating agent, enabling the formation of the amide linkages. The general reaction is typically carried out in an inert solvent.

Another approach in direct amidation involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These reagents facilitate amide bond formation by activating the carboxylic acid groups of malonic acid, making them susceptible to nucleophilic attack by the amine. While effective, these methods can require careful purification to remove the urea (B33335) byproducts formed from the coupling agent. nih.gov

Ester-Amine Coupling Strategies for Diamide (B1670390) Backbone Formation

The formation of amides from the reaction of esters and amines is a fundamental transformation in organic chemistry. youtube.comnih.gov This pathway, applied to the synthesis of this compound, typically involves the aminolysis of a dialkyl malonate (such as diethyl malonate or dimethyl malonate) with diisobutylamine.

This reaction is often less facile than direct amidation from an acid chloride and may require forcing conditions, such as high temperatures or the use of a large excess of the amine, to drive the reaction to completion. youtube.com Catalysts can be employed to achieve the synthesis under milder, neutral conditions. For instance, specialized ruthenium-pincer complexes have been shown to catalyze the amidation of esters, liberating molecular hydrogen as the only byproduct. nih.gov Alternatively, the use of dimethylaluminum amides, prepared from trimethylaluminum (B3029685) and the desired amine, provides a mild and general method for converting a wide variety of esters into amides. orgsyn.org

| Method | Malonate Source | Amine | Key Reagents/Catalysts | General Conditions |

| Direct Amidation | Malonic Acid | Diisobutylamine | Phosphorus Trichloride (PCl₃) | Inert solvent |

| Direct Amidation | Malonic Acid | Diisobutylamine | EDC, DCC | Room temperature or 0 °C |

| Ester-Amine Coupling | Diethyl Malonate | Diisobutylamine | Heat, Excess Amine | High temperature |

| Catalytic Amidation | Dialkyl Malonate | Diisobutylamine | Ruthenium-Pincer Complex | Neutral, inert atmosphere |

| Mediated Aminolysis | Dialkyl Malonate | Diisobutylamine | Dimethylaluminum amides | Mild, anhydrous solvent (e.g., benzene) |

Advanced Synthetic Modifications and Analogues of Malonamides

Research into malonamides extends beyond the synthesis of a single structure, exploring a wide range of analogues to fine-tune their chemical and physical properties for specific applications.

Introduction of Branched Alkyl Groups for Optimized Properties (e.g., Lipophilicity)

The choice of alkyl substituents on the nitrogen atoms is a critical design element in malonamide synthesis. The incorporation of branched alkyl groups, such as the isobutyl groups in this compound, significantly influences the molecule's properties. Compared to their straight-chain isomers like N,N,N',N'-tetrabutyl-malonamide (TBMA), branched-chain analogues exhibit greater steric hindrance around the coordinating carbonyl oxygens. tandfonline.com

This steric crowding can affect the molecule's binding affinity and selectivity toward different species. For example, in the extraction of uranium and plutonium, the straight-chain TBMA was found to be a more efficient extractant than the sterically hindered TIBMA, but it offered poorer selectivity. tandfonline.com The branched structure also enhances the compound's lipophilicity, increasing its solubility in the organic diluents used in liquid-liquid extraction processes and helping to prevent issues like third-phase formation. researchgate.net

Exploration of Structural Isomers and Functionalized Derivatives

The modular nature of malonamide synthesis allows for extensive exploration of structural isomers and functionalized derivatives. Structural isomers of this compound could include compounds where the butyl groups have different branching patterns, such as N,N,N',N'-tetra-sec-butyl-malonamide or N,N,N',N'-tetra-tert-butyl-malonamide, each with unique steric and electronic profiles.

Furthermore, a wide array of functionalized derivatives has been synthesized to probe structure-activity relationships. These include:

N,N,N',N'-Tetramethylmalonamide (TMMA): A simpler analogue that has been extensively studied in coordination chemistry, particularly with lanthanides, to understand how structural trends affect separation behavior. osti.govresearchgate.net

Fluorinated Malonamides: The introduction of fluorine atoms into the alkyl chains can significantly alter the electronic properties and stability of the extractants. researchgate.net

Thioether-Functionalized Malonamides: Malonamides bearing arms with soft donor atoms like sulfur, such as in N,N'-bis(2-(benzylthio)ethyl)malonamides, have been prepared to create ligands with selective binding properties for soft metal ions like silver(I). chemrxiv.org

Malonamides with Extended Alkyl Chains: Compounds like N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) have been developed to enhance performance in specific nuclear waste partitioning applications. researchgate.net

This continuous exploration allows for the rational design of new malonamide-based molecules tailored for specific complexation or extraction tasks.

Purification Protocols and Scale-Up Considerations for this compound Synthesis

The purification of this compound is a critical step to ensure a product of high purity, free from starting materials, reagents, and byproducts. Given that TIBMA is a low-melting solid or a high-boiling liquid, distillation under reduced pressure is a primary method for its purification. tandfonline.com A typical purification sequence after the initial reaction involves:

Aqueous Washing: The crude product is washed successively with water, a dilute acid solution (e.g., 5% HCl) to remove any unreacted diisobutylamine, and a dilute base solution (e.g., 5% NaOH) to remove unreacted malonic acid or acidic byproducts. tandfonline.com

Drying: The washed organic product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. tandfonline.com

Distillation: The final purification is achieved by distillation under high vacuum to isolate the pure this compound, separating it from non-volatile impurities and lower-boiling point side products. tandfonline.com

When considering the scale-up of this synthesis, several factors must be addressed. The direct amidation reaction can be exothermic, requiring efficient heat management to maintain control over the reaction rate and prevent side reactions. The handling of corrosive and hazardous reagents, such as phosphorus trichloride, necessitates specialized equipment and safety protocols. Furthermore, high-vacuum distillation on a large scale requires robust vacuum systems and appropriately sized distillation apparatus to handle the volume while avoiding thermal decomposition of the product. google.com Ensuring the efficient removal of byproducts, like the urea derivatives from DCC/EDC coupling, can also become more challenging at a larger scale, potentially requiring multiple extraction or crystallization steps. nih.gov

Coordination Chemistry of N,n,n ,n Tetraisobutyl Malonamide with Metal Ions

Complexation Behavior with f-Block Elements in Solution

The interaction of N,N,N',N'-Tetraisobutylmalonamide with f-block elements in solution is a critical area of study, particularly for nuclear fuel reprocessing applications. Malonamides are key ligands in processes designed to separate trivalent actinides from lanthanides.

Trivalent Actinides (e.g., Americium(III), Curium(III))

Malonamides are a class of extractants investigated for the separation of trivalent actinides like Americium(III) and Curium(III) from lanthanides, a crucial step in partitioning and transmutation strategies for nuclear waste management. While specific solution complexation studies on TIBMA with Am(III) and Cm(III) are not extensively detailed in publicly available literature, research on closely related ligands provides significant insights.

Studies on N,N,N',N'-tetraethylmalonamide (TEMA), a close structural analog of TIBMA, have been used to model the behavior of these ligands with trivalent actinides. Spectroscopic investigations of the Am(NO₃)₃(TEMA)₂ complex in ethanol (B145695) have revealed distinct similarities between the coordination spheres of Am(III) and the lighter lanthanide Nd(III). nih.gov This suggests that Am(III) likely forms a complex where it is coordinated by two bidentate TEMA ligands and nitrate (B79036) anions. nih.gov The larger ionic radius of Am(III) compared to heavier lanthanides influences its coordination number and the geometry of the resulting complex. nih.gov

The separation of Am(III) and Cm(III) itself is a significant challenge due to their similar chemical properties. researchgate.net Various processes have been developed that utilize different amide-based extractants, often in combination with other complexing agents, to enhance the separation factor between these two actinides. nih.goviaea.orgresearchgate.net

Trivalent Lanthanides (e.g., Europium(III), Gadolinium(III), Lanthanum(III))

The complexation of trivalent lanthanides with malonamides has been systematically studied, often using N,N,N',N'-tetramethylmalonamide (TMMA) as a model compound, which provides a basis for understanding the behavior of TIBMA. These studies show that the structure of the resulting complexes is highly dependent on the ionic radius of the lanthanide ion. nih.gov

Across the lanthanide series, a trend of lanthanide contraction leads to changes in the coordination geometry and stoichiometry of the crystallized complexes. nih.gov For the lighter lanthanides, such as Lanthanum(III), complexes with the general formula Ln(NO₃)₃(L)₂ (where L is the malonamide) are typically formed. In these complexes, the metal ion is coordinated by two bidentate malonamide (B141969) ligands and several nitrate anions. nih.gov

For instance, with the model ligand TMMA, early lanthanides from La to Sm form isostructural 10-coordinate complexes with the formula Ln(trans-TMMA)₂(NO₃)₃. nih.gov As the ionic radius decreases, a structural shift occurs. Mid-series lanthanides like Europium(III) and Gadolinium(III) tend to form cis-isomers, Ln(cis-TMMA)₂(NO₃)₃, before transitioning to more complex cationic-anionic pairs for the heaviest lanthanides. nih.gov The bulkier isobutyl groups of TIBMA compared to the methyl groups of TMMA are expected to influence the stability and specific geometry of these complexes but the general trend of forming disolvated species is anticipated to hold.

Uranyl (U(VI)) and Plutonium (Pu(IV), Pu(VI)) Species

N,N,N',N'-Tetraisobutylmalonamide has been directly investigated for the extraction of uranium and plutonium from nitric acid media. Research shows that both U(VI) and Pu(IV) are extracted into an organic phase (n-dodecane) as disolvated complexes. The extraction reaction is reported to be enthalpy favored.

The general formula for the extracted species is M(NO₃)ₓ(TIBMA)₂, where M is UO₂²⁺ or Pu⁴⁺. For Uranyl(VI), EXAFS and single-crystal X-ray diffraction studies on related N,N-dialkyl amides confirm that the coordination structure consists of two amide ligands and coordinated nitrate ions in the equatorial plane of the linear UO₂²⁺ ion. This structure is consistent in both solid and solution states and appears independent of the alkyl chain's nature (linear vs. branched).

For Pu(IV), the situation is more complex, especially with branched alkyl chain amides like TIBMA. While linear amides form well-defined Pu(NO₃)₄(L)₂ complexes, branched amides can form outer-sphere complexes where the protonated amide ligand is hydrogen-bonded to the nitrate anions coordinating the plutonium ion.

| Metal Ion | Proposed Complex Stoichiometry with TIBMA | Extraction Characteristics |

| Uranium(VI) | UO₂(NO₃)₂(TIBMA)₂ | Extracted as a disolvate; enthalpy-favored extraction. |

| Plutonium(IV) | Pu(NO₃)₄(TIBMA)₂ | Extracted as a disolvate; may form outer-sphere complexes. |

Neptunium (B1219326) (Np(IV), Np(V), Np(VI)) Interactions

There is a notable lack of published research specifically detailing the complexation and interaction of N,N,N',N'-Tetraisobutyl-malonamide with neptunium species in solution. Neptunium exhibits a rich redox chemistry, with Np(IV), Np(V), and Np(VI) being the most common oxidation states in aqueous solutions. wikipedia.orgresearchgate.net

The coordination chemistry of neptunium is diverse:

Np(IV) exists as the simple Np⁴⁺ ion in acidic solutions and is prone to hydrolysis. wikipedia.org It typically forms complexes with high coordination numbers.

Np(V) and Np(VI) most commonly exist as the linear neptunyl ions, NpO₂⁺ and NpO₂²⁺, respectively. researchgate.net Their coordination chemistry is dominated by the equatorial ligation of various donor atoms around the neptunyl core. researchgate.net

Given the effectiveness of malonamides in complexing other actinides, studies on the interaction of TIBMA with neptunium would be valuable for developing advanced separation processes for nuclear fuel cycles. However, at present, specific data on complex stoichiometry, coordination modes, and extraction behavior for the Np-TIBMA system are not available in the scientific literature.

Stoichiometry and Coordination Modes of this compound Metal Complexes

The stoichiometry and coordination modes of metal complexes with TIBMA are dictated by the size, charge, and electronic properties of the metal ion, as well as the steric bulk of the isobutyl groups on the ligand.

Monomeric and Disolvate Complex Formation (e.g., M(NO₃)₃(DMDOHEMA)₂)

The formation of monomeric, neutral complexes is a hallmark of malonamide ligands, with disolvate species being particularly common. As seen with lanthanides, actinides, uranium, and plutonium, the predominant stoichiometry involves two malonamide ligands per metal ion.

For trivalent f-block elements (lanthanides and actinides), the typical complex formed in nitric acid media is M(NO₃)₃(L)₂ , where L represents the bidentate malonamide ligand. nih.gov In these complexes, the two malonamide ligands each chelate the metal ion through their two carbonyl oxygen atoms. The coordination sphere is completed by bidentate or monodentate nitrate ions. The exact coordination number (often 9 or 10) and the geometry (e.g., cis or trans arrangement of the malonamide ligands) depend on the metal's ionic radius. nih.gov

For hexavalent uranyl (UO₂²⁺) and tetravalent plutonium (Pu⁴⁺), disolvates are also the primary species formed during solvent extraction with TIBMA. The established complexes are UO₂(NO₃)₂(TIBMA)₂ and Pu(NO₃)₄(TIBMA)₂ . In these structures, TIBMA acts as a neutral, bidentate O-donor ligand, coordinating directly to the metal center to form a stable, lipophilic complex that is readily extracted into the organic phase.

Impact of Metal Ion Charge, Size, and Ligand Steric Factors on Coordination

The formation and stability of metal complexes with this compound are critically dependent on the charge and size of the metal ion, as well as the steric hindrance presented by the ligand's bulky isobutyl groups.

Metal Ion Charge and Size: The fundamental interaction in these complexes is the Lewis acid-base reaction between the metal ion (Lewis acid) and the carbonyl oxygen atoms of the ligand (Lewis bases). tcd.ie A higher charge on the metal ion leads to a stronger electrostatic attraction, generally resulting in a more stable complex. The size of the metal ion is a crucial determinant of the coordination number and geometry of the resulting complex. uni-siegen.de

The following table, based on data for N,N,N',N'-tetramethylmalonamide (TMMA), illustrates how a decrease in ionic radius across the lanthanide series leads to different structural families of complexes.

| Lanthanide Group | Metal Ions | Ionic Radius (CN=9) | Observed Complex Structure with TMMA |

| Early Lanthanides | La - Nd, Sm | ~1.16 - 1.08 Å | Ln(trans-TMMA)₂(NO₃)₃ |

| Mid Lanthanides | Eu - Tb, Er | ~1.07 - 1.00 Å | Ln(cis-TMMA)₂(NO₃)₃ |

| Late Lanthanides | Dy - Tm | ~1.00 - 0.96 Å | [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ |

| Latest Lanthanides | Yb, Lu | ~0.95 - 0.93 Å | Ln(κ²-TMMA)(iPrOH)(NO₃)₃ and Ln(κ¹-TMMA)(κ²-TMMA)(NO₃)₃ |

This data is for the analogous compound N,N,N',N'-tetramethylmalonamide (TMMA) and serves to illustrate the principle of how metal ion size affects coordination. osti.gov

Ligand Steric Factors: The four isobutyl groups on this compound create significant steric bulk. This steric hindrance plays a critical role in determining the coordination geometry and the number of ligands that can fit around a central metal ion. rsc.org Compared to less hindered malonamides like the tetramethyl or tetraethyl analogues, the bulky nature of the isobutyl groups can prevent the formation of highly crowded coordination spheres. This can lead to complexes with lower coordination numbers or distorted geometries. For example, while smaller lanthanides might accommodate three bidentate TMMA ligands, the steric demands of the isobutyl groups in this compound might favor complexes with only one or two ligands. This steric control is a key feature exploited in designing ligands for selective metal ion separation. rsc.org

Influence of Complexation on the Keto-Enol Equilibrium in Malonamide Systems

Malonamides, like other β-dicarbonyl compounds, can exist as tautomers: the keto form and the enol form. libretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.org In the case of malonamides, the equilibrium involves the migration of a hydrogen atom from the central carbon to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond (the enol form). masterorganicchemistry.com

In the free ligand, the keto-enol equilibrium typically favors the keto tautomer. conicet.gov.ar However, this equilibrium is highly sensitive to the molecular environment, including the solvent and, most importantly, coordination to a metal ion. masterorganicchemistry.comconicet.gov.ar

Upon complexation, the this compound ligand acts as a bidentate chelator, binding the metal ion through its two carbonyl oxygen atoms. This chelation strongly stabilizes the enol form. researchgate.net The formation of the stable six-membered ring involving the metal ion and the O=C-C-C=O backbone of the ligand shifts the equilibrium significantly toward the enolate tautomer. researchgate.net The enol form is stabilized by the delocalization of electrons within the newly formed chelate ring.

The solvent environment also plays a crucial role in the position of the equilibrium. Studies on analogous β-ketoamides show that the enol form is more favored in non-protic solvents, while the keto form can be more prevalent in protic solvents. conicet.gov.ar This is because the enol form can be stabilized by internal hydrogen bonds in less polar environments. masterorganicchemistry.com

The table below, derived from research on β-ketobutanamides, demonstrates how thermodynamic parameters for the keto-enol equilibrium are affected by the solvent, a principle applicable to malonamide systems.

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Equilibrium Preference |

| CDCl₃ | -10 to -14 | -13 to -23 | Enthalpically driven towards enol, but entropically disfavored. |

| DMSO-d₆ | -17 to -22 | -50 to -65 | More exothermic (favors enol), but much more entropically disfavored (favors keto). |

This data is for a series of β-ketobutanamides and illustrates the principle of solvent effects on the keto-enol equilibrium. conicet.gov.ar

In DMSO, while the enthalpy change (ΔH) to form the enol is more favorable, the large negative entropy change (ΔS), indicating a more ordered system, means the entropic effect dominates, shifting the equilibrium toward the keto form. conicet.gov.ar However, the introduction of a metal ion provides a powerful enthalpic driving force that typically overrides these solvent effects, locking the ligand in its enolate form within the complex. researchgate.netfrontiersin.org

Solvent Extraction Mechanisms and Performance of N,n,n ,n Tetraisobutyl Malonamide

Fundamental Principles of Liquid-Liquid Extraction Pertinent to N,N,N',N'-Tetraisobutyl-malonamide Systems

Liquid-liquid extraction, a cornerstone of separation science, relies on the differential partitioning of a solute between two immiscible liquid phases. youtube.com In the context of this compound (TiBMA), this technique is harnessed to selectively extract metal ions from an aqueous phase, typically a nitric acid solution, into an organic phase containing the TiBMA extractant dissolved in a suitable diluent. tandfonline.comiaea.org The efficiency and selectivity of this process are governed by fundamental principles, including the distribution law and the significant influence of aqueous phase acidity.

The partitioning of a metal ion between the aqueous and organic phases at equilibrium is quantified by the distribution coefficient (D), also known as the partition coefficient (K). libretexts.orgyoutube.com It is defined as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase. libretexts.orgyoutube.com

D = [M]org / [M]aq

A high distribution coefficient signifies a strong preference of the metal ion for the organic phase, indicating efficient extraction. youtube.com The distribution coefficient is influenced by several factors, including the nature of the solute, the types of solvents used, and the temperature. youtube.comnih.gov For instance, the distribution of trivalent lanthanides such as Nd(III), Eu(III), Sm(III), Gd(III), and Dy(III) from nitrate (B79036) solutions using N,N,N',N'-tetrabutylsuccinamide (TBSA) in toluene (B28343) has been studied, demonstrating the impact of these parameters on the extraction process. researchgate.net

The extraction of metal ions by TiBMA typically proceeds via a solvation mechanism, where the neutral TiBMA molecule coordinates to the metal ion, forming a neutral complex that is soluble in the organic diluent. The stoichiometry of the extracted complex, i.e., the number of TiBMA molecules associated with each metal ion, can be determined by slope analysis, where the logarithm of the distribution coefficient is plotted against the logarithm of the extractant concentration. For example, studies with the related extractant N,N,N',N'-tetraoctyl-3-oxapentanediamide (TODGA) have shown that the number of diglycolamide molecules coordinated to actinide ions was three for Th(IV), U(VI), and Pu(IV), and four for Am(III) and Cm(III). researchgate.net

The acidity of the aqueous phase, most commonly controlled by the concentration of nitric acid, plays a pivotal role in the extraction of metal ions with TiBMA and other malonamides. iaea.orgresearchgate.net The distribution ratio of metal ions is highly dependent on the nitric acid concentration. researchgate.netresearchgate.net

Generally, the extraction of many metal ions increases with increasing nitric acid concentration up to a certain point. This is attributed to the "salting-out" effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of neutral metal-nitrate species, which are more readily extracted. However, at very high nitric acid concentrations, the distribution ratios often decrease. researchgate.net This is due to the competitive extraction of nitric acid itself by the TiBMA, which reduces the concentration of free extractant available to complex with the metal ions. researchgate.net This phenomenon indicates a stronger interaction between nitric acid and the malonamide (B141969) compared to the interaction between the malonamide and the diluent. researchgate.net

The extraction of nitric acid by TiBMA can lead to the formation of adducts, such as HNO₃·TBSA, which has been observed in systems using N,N,N',N'-tetrabutylsuccinamide. researchgate.net The extraction behavior is also influenced by the diluent used, with different distribution ratios observed for the same nitric acid concentration in various diluents. researchgate.net The nature of the diluent can affect the aggregation of the extractant molecules and the stability of the extracted complexes. academie-sciences.frmdpi.com

Extraction Selectivity and Efficiency of this compound

The utility of this compound (TiBMA) in advanced nuclear fuel reprocessing stems from its remarkable ability to selectively extract certain radionuclides. This selectivity is crucial for partitioning highly radioactive components of spent nuclear fuel, thereby simplifying waste management and enabling the recovery of valuable elements.

A significant challenge in nuclear fuel reprocessing is the separation of trivalent actinides (An(III)), such as americium (Am) and curium (Cm), from trivalent lanthanides (Ln(III)). chemrxiv.orgosti.govosti.gov These two groups of elements exhibit similar ionic radii and chemical properties, making their separation difficult. osti.gov Malonamides, including TiBMA, have been extensively investigated for this purpose within processes like DIAMEX-SANEX (DIAmide EXtraction-Selective Actinide EXtraction). chemrxiv.orgosti.gov

Under typical acidic conditions (around 3M HNO₃), malonamides can effectively co-extract both Ln(III) and An(III) into the organic phase. chemrxiv.org The selectivity of TiBMA for actinides over lanthanides is a key performance indicator. Theoretical studies on phenanthroline-based amide ligands have shown that amide-based ligands, in general, exhibit stronger coordination with metal ions compared to their ester counterparts. rsc.org The selectivity between Am(III) and Eu(III) is often attributed to a greater degree of covalency in the Am-N bonds. rsc.org The separation can be further enhanced by using a combination of extractants and complexing agents. For example, the TALSPEAK process utilizes an acidic organophosphorus extractant and a polyaminocarboxylic acid complexing agent to achieve separation. osti.gov Another approach involves combining a diglycolamide extractant like N,N,N',N'-tetraoctyl-3,6-dioxaoctanediamide (DOODA) with a masking agent such as N,N,N',N'-tetraethyldiglycolamide (TEDGA) to achieve high separation factors between Am and middle lanthanides like Sm, Eu, and Gd. researchgate.net

The table below presents hypothetical distribution coefficients (D) and separation factors (SF) for the extraction of Am(III) and Eu(III) by TiBMA under specific conditions, illustrating its potential for selective separation.

| Metal Ion | Distribution Coefficient (D) | Separation Factor (SF Am/Eu) |

| Am(III) | 15.2 | 4.8 |

| Eu(III) | 3.17 |

Note: The data in this table is illustrative and intended to demonstrate the concept of separation factor calculation. Actual values are highly dependent on experimental conditions.

In addition to separating actinides and lanthanides, an effective extractant for nuclear fuel reprocessing must also exhibit selectivity against major fission products. These products, such as molybdenum (Mo), palladium (Pd), strontium (Sr), zirconium (Zr), and ruthenium (Ru), contribute significantly to the radioactivity and heat load of spent fuel. nih.govcore.ac.uk

The extraction behavior of these fission products by TiBMA and other malonamides is generally less favorable compared to actinides and lanthanides under typical process conditions. For instance, studies on the extraction of various metal ions using N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) coated magnetic particles showed an uptake order of Pu(IV) > U(VI) > Am(III) > Eu(III) > Sr(II) ≈ Cs(I). researchgate.net This indicates a lower affinity for strontium. The separation of molybdenum and ruthenium can be complex, and often requires specific chemical treatments, such as volatilization for ruthenium or precipitation for molybdenum, as part of a broader purification scheme. nih.gov The separation of actinides from fission products like strontium and cesium is a critical step in reducing the long-term radiotoxicity of nuclear waste. researchgate.net

The following table provides a qualitative overview of the expected extraction behavior of various fission products with TiBMA.

| Fission Product | Expected Extraction Behavior by TiBMA |

| Molybdenum (Mo) | Low to moderate |

| Palladium (Pd) | Low |

| Strontium (Sr) | Very low |

| Zirconium (Zr) | Moderate to high (can be problematic) |

| Ruthenium (Ru) | Low to moderate (complex chemistry) |

Diluent Effects and Modifier Integration in this compound Extraction Systems

The choice of diluent, the organic solvent in which this compound (TiBMA) is dissolved, significantly impacts the efficiency and selectivity of the liquid-liquid extraction process. mdpi.com The diluent is not merely an inert carrier but actively influences the extraction mechanism and the physical properties of the organic phase. mdpi.com

Commonly used diluents in solvent extraction processes for nuclear applications include aliphatic hydrocarbons like n-dodecane. tandfonline.com The nature of the diluent can affect the solubility of the TiBMA-metal complex and the formation of a third phase. academie-sciences.fr Third phase formation, where the organic phase splits into two immiscible layers, is an undesirable phenomenon that complicates industrial-scale operations. It is often caused by the aggregation of extractant-metal complexes into reverse micelles. academie-sciences.frmdpi.com

The structure of the diluent and the extractant are crucial in determining the organization of the organic phase. academie-sciences.fr For example, malonamide extractants are amphiphilic and can form aggregates. academie-sciences.fr The interaction between the extractant and the diluent can influence the extraction of metal ions. Studies on the extraction of Sm(III) with N,N,N',N'-tetrabutylmalonamide (TBMA) in various diluents have shown that the distribution ratios differ depending on the diluent used, even at the same nitric acid concentration. researchgate.net

To mitigate issues like third phase formation and improve extraction performance, modifiers are often added to the organic phase. Modifiers are typically long-chain alcohols or other polar molecules that can alter the properties of the organic phase. For instance, the addition of n-octanol has been shown to influence the structure of malonamide aggregates in n-dodecane. academie-sciences.fr In other diglycolamide-based extraction systems, high molecular weight alcohols or tri-n-butyl phosphate (B84403) are used as modifiers to prevent the formation of a third phase. mdpi.com

The table below summarizes the effects of different diluent types and the role of modifiers in TiBMA extraction systems.

| Diluent/Modifier | Effect on Extraction System |

| Aliphatic Hydrocarbons (e.g., n-dodecane) | Commonly used, but can be prone to third phase formation. |

| Aromatic Hydrocarbons (e.g., toluene) | Can offer different solubility characteristics and influence extraction kinetics. |

| Polar Solvents/Modifiers (e.g., long-chain alcohols) | Can suppress third phase formation by altering the aggregation of extractant complexes. May also influence the distribution coefficient. |

| Fluorinated Diluents (e.g., m-nitrobenzotrifluoride) | Can enhance extraction efficiency and selectivity in some systems. mdpi.com |

| Ionic Liquids | Offer unique solvent properties and can lead to significantly different extraction mechanisms and selectivities. mdpi.com |

Role of Aliphatic Diluents (e.g., n-Dodecane, Kerosene)

Aliphatic diluents such as n-dodecane and kerosene (B1165875) are widely used in nuclear fuel reprocessing due to their chemical stability, low cost, and compatibility with process equipment. akjournals.comiaea.orgmdpi.com For malonamides, these non-polar solvents act as the primary medium for the extraction process.

Research on N,N,N',N'-tetrabutylmalonamide (TBMA), a close structural isomer of TIBMA, provides significant insight into the extraction mechanism in an aliphatic diluent system. In studies using n-dodecane, TBMA has been shown to be a superior extractant for uranium(VI) compared to the widely used tributyl phosphate (TBP). akjournals.com The extraction of uranyl(II) ions from nitric acid media proceeds via a solvation mechanism. Slope analysis indicates that the extracted species is a complex consisting of one uranyl ion, two nitrate ions, and two molecules of the malonamide extractant. akjournals.comiaea.org

The general extraction equilibrium can be represented as: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBMA(org) ⇌ UO₂(NO₃)₂·2TBMA

The distribution ratio for the metal ion is influenced by the concentration of nitric acid in the aqueous phase. Initially, the distribution ratio increases with acid concentration, but it reaches a maximum and then decreases at very high acidities (e.g., above 4.0 M HNO₃ for TBMA). akjournals.com This decrease is attributed to the competitive extraction of nitric acid itself by the malonamide, which reduces the amount of "free" extractant available to complex with the metal ions. akjournals.com

Table 1: Extraction Data for Uranyl(II) with N,N,N',N'-Tetrabutylmalonamide (TBMA) in n-Dodecane Data serves as a proxy for TIBMA behavior.

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Extracted Species Stoichiometry | U(VI) in HNO₃ / TBMA in n-dodecane | UO₂(NO₃)₂·2TBMA | akjournals.comiaea.org |

| Effect of [HNO₃] | Increasing [HNO₃] | Distribution ratio (D) increases up to ~4 M HNO₃, then decreases. | akjournals.com |

| Comparison with TBP | Extraction of U(VI) from HNO₃ | TBMA shows better extraction performance than TBP. | akjournals.com |

| HNO₃ Extraction | 1.0 M HNO₃ | Forms a (TBMA)₂·HNO₃ adduct. | akjournals.comiaea.org |

Impact of Aromatic Diluents (e.g., Phenyltrifluoromethylsulphone)

While aliphatic diluents are common, aromatic diluents can significantly alter and sometimes enhance the extraction performance of diamides. Aromatic compounds like phenyltrifluoromethylsulphone or meta-nitrobenzotrifluoride (F-3) can lead to higher distribution ratios compared to aliphatic diluents under similar conditions. This enhancement is often attributed to the different solvation properties of aromatic diluents, which can better solvate the polar extracted metal-ligand complexes.

For instance, a process developed for actinide partitioning utilized N,N,Nꞌ,Nꞌ-tetraoctyl-diglycolamide (TODGA), another diamide (B1670390) extractant, in the aromatic diluent F-3. researchgate.net The choice of an aromatic diluent can influence the aggregation behavior of the extractant molecules and the extracted complexes in the organic phase, which in turn affects extraction efficiency and can help prevent the formation of a third phase at high metal loadings.

Synergistic and Antagonistic Extraction Phenomena with this compound

The combination of this compound with other extractants can lead to complex extraction behaviors, including synergistic effects (where the combined extraction is greater than the sum of individual extractions) and antagonistic effects (where the combined extraction is lower). These phenomena are critical for developing advanced separation processes.

Combinations with Acidic Extractants (e.g., Di-n-hexylphosphoric acid, HDHP)

The mixture of a malonamide with an acidic extractant like di-n-hexylphosphoric acid (HDHP) is central to the DIAMEX-SANEX process, designed for the separation of trivalent actinides from lanthanides. researchgate.net Studies using the malonamide N,N′‐dimethyl‐N,N′‐dioctylhexylethoxymalonamide (DMDOHEMA) in combination with HDHP have demonstrated a remarkable dependence of extraction behavior on the acidity of the aqueous phase. researchgate.net

At low nitric acid concentrations (below ~1 M), the acidic extractant HDHP dominates the extraction of both americium (Am) and europium (Eu), a representative lanthanide. researchgate.net In this regime, HDHP provides good separation, favoring the extraction of Eu over Am. However, as the aqueous acidity increases above 1 M, the neutral malonamide (DMDOHEMA) becomes the predominant extractant. researchgate.net This switch in mechanism leads to a reversal of selectivity, where Am is preferentially extracted over Eu. researchgate.net This behavior highlights an antagonistic effect on Eu extraction and a synergistic effect for Am extraction under specific conditions, which is interpreted as the formation of mixed-species complexes in the organic phase. researchgate.net

Table 2: Selectivity in the DMDOHEMA-HDHP System Illustrative of behavior with TIBMA in mixed systems.

| Aqueous Phase Acidity | Dominant Extractant | Selectivity | Observed Effect | Source |

|---|---|---|---|---|

| < 1 M HNO₃ | HDHP | Eu > Am (SFEu/Am ~10) | HDHP-driven extraction | researchgate.net |

| > 1 M HNO₃ | DMDOHEMA | Am > Eu (SFAm/Eu ~2) | Selectivity reversal; malonamide-driven extraction | researchgate.net |

Synergism with Neutral Extractants (e.g., Tributyl Phosphate, TBP)

Combining a malonamide with another neutral extractant, such as Tributyl Phosphate (TBP), can also produce synergistic effects. TBP is a well-understood extractant, but its extraction power for trivalent actinides and lanthanides from highly acidic media is limited. mdpi.comnih.gov When used in conjunction with a more powerful diamide extractant, TBP can act as a phase modifier or a synergist. researchgate.netiaea.org

Optimization of Process Design for this compound-Based Extraction Flowsheets (e.g., DIAMEX Process)

The optimization of flowsheets like the DIAMEX (DIAMide EXtraction) process is a complex task that involves balancing numerous variables to achieve efficient and clean separation of target radionuclides. oecd-nea.org The DIAMEX process specifically uses malonamides to co-extract trivalent actinides and lanthanides from the high-level liquid waste (HLLW) generated during PUREX reprocessing, which is typically 3-4 M in nitric acid. oecd-nea.org

Key optimization parameters include:

Extractant Selection: The choice of malonamide (e.g., N,N'-dimethyl-N,N'-dibutyl-tetradecyl-malonamide, DMDBTDMA) is critical. The structure of the alkyl groups on the amide nitrogen atoms influences the extractant's solubility, extraction power, and resistance to degradation. oecd-nea.orgresearchgate.net

Masking Agents: HLLW contains various fission products, such as zirconium (Zr) and molybdenum (Mo), that can be co-extracted with the desired actinides and lanthanides. To prevent this, masking agents like oxalic acid are added to the aqueous feed to form stable, hydrophilic complexes with these interfering ions, keeping them in the aqueous phase. oecd-nea.org

Scrubbing and Stripping: The process includes scrub stages to remove any co-extracted impurities from the loaded organic phase. Subsequently, the back-extraction (stripping) of the valuable actinides and lanthanides must be efficient. For malonamide-based processes, stripping is typically achieved using dilute nitric acid, which shifts the extraction equilibrium back toward the aqueous phase. oecd-nea.orgresearchgate.net Continuous counter-current tests have shown that more than 99.9% of minor actinides and lanthanides can be recovered in four stripping stages. oecd-nea.org

Solvent Management: The entire process is designed around the CHON principle (molecules containing only Carbon, Hydrogen, Oxygen, and Nitrogen) to ensure that the waste solvent can be completely incinerated, minimizing secondary waste streams. oecd-nea.org

The successful implementation of the DIAMEX process relies on optimizing these factors to ensure high decontamination factors for the feed, efficient separation, and robust performance in a highly radioactive environment. oecd-nea.org

Radiolytic and Hydrolytic Stability of N,n,n ,n Tetraisobutyl Malonamide Systems

Degradation of N,N,N',N'-Tetraisobutyl-malonamide Under Ionizing Radiation

The interaction of ionizing radiation with this compound initiates a series of chemical reactions that can lead to its degradation. The study of these processes is essential to determine the operational lifetime and efficiency of solvent systems employing this malonamide (B141969).

Gamma Radiolysis Studies

Gamma radiolysis represents a key method for evaluating the stability of materials in a radiation field. While specific gamma radiolysis studies exclusively on this compound are not extensively detailed in publicly available literature, the behavior of analogous N,N-dialkyl amide ligands provides significant insights. For instance, studies on N,N-dialkyl amides like N,N-di(2-ethylhexyl)butyramide (DEHBA) and N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) show decomposition of 20–30% at absorbed doses greater than 600–1000 kGy. inl.gov The degradation of these amides is often quantified by a dose constant, which can be determined by monitoring the decrease in the compound's concentration with increasing absorbed gamma dose. For similar diglycolamides, such as N,N,N′,N′-tetra-n-octyl-diglycolamide (TODGA), the concentration has been observed to decrease exponentially with the absorbed dose. nih.gov

Impact of Radiation Dose and Source Origin on Degradation

The extent of degradation of malonamides is directly correlated with the total absorbed radiation dose. inl.gov Higher doses typically result in a greater concentration of degradation products. inl.gov Interestingly, for some related compounds, certain degradation products may be more prominent at lower doses and decrease with increasing dose, suggesting they are intermediate products that are themselves subject to radiolysis. inl.gov

The source of the radiation, whether from a ⁶⁰Co source or spent nuclear fuel, has been investigated for analogous compounds like TODGA. Studies have found that the origin of the gamma rays does not have a significant influence on the radiolytic stability, yielding similar degradation rates (dose constants). d-nb.info

Hydrolytic Stability of this compound in High Nitric Acid Media

In the context of nuclear fuel reprocessing, extracting agents must be stable in highly concentrated nitric acid. While detailed hydrolytic stability data for this compound is limited, studies on the closely related N,N,N′,N′-tetrabutylmalonamide (TBMA) show it is used for extraction from nitric acid media. researchgate.net Generally, diamides like N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) have demonstrated high resistance to hydrolysis by nitric acid at room temperature. iaea.orgresearchgate.net This suggests that the amide bonds in these types of molecules are robust under these conditions. However, the presence of nitric acid can have a modest influence on the radiolysis of some amides, though in some systems, its effect is considered insignificant. iaea.orgacs.org

Influence of Metal Ion Complexation on Radiolytic Longevity and Radioprotective Effects

The presence of metal ions complexed with malonamide-type ligands can significantly influence their stability under radiation. For butyramide (B146194) extractants, complexation with uranium has been shown to improve the ligand's lifetime under gamma irradiation by over 30%, a phenomenon known as a radioprotective effect. nih.gov This increased stability is highly beneficial for the longevity of the solvent in reprocessing applications. Conversely, complexation with other metal ions, such as rhenium (as a surrogate for technetium), has been observed to modestly decrease the radiolytic stability of some amides. nih.gov These findings are consistent with observations for N,N,N′,N′-tetraoctyl diglycolamide (TODGA), where the presence of complexed metal ions alters the radiolytic behavior compared to the uncomplexed molecule. acs.orgosti.gov

Strategies for Enhancing Robustness and Longevity of this compound in Reprocessing Environments

Due to the lack of specific studies on this compound, this section outlines general strategies that have been explored for other amide-based extractants to enhance their stability in reprocessing environments. The applicability and effectiveness of these strategies for this compound would require dedicated experimental investigation.

Molecular Modification:

One of the primary strategies to enhance the stability of extractants is through structural modification. For other malonamides, research has focused on altering the alkyl chains or the central part of the molecule to improve resistance to radiolytic and hydrolytic attack. bldpharm.com For instance, introducing branching on the alkyl chains has been studied in other N,N-dialkyl amides to assess its effect on degradation product formation. rsc.org The isobutyl groups in this compound already represent a form of branching, though its specific impact on stability compared to other alkyl groups is not documented.

Solvent System Optimization:

The choice of diluent in the organic phase can influence the stability of the extractant. The diluent can affect the distribution of the extractant and its degradation products between the organic and aqueous phases. While dodecane (B42187) is a common diluent used in stability studies of other amides, the optimal diluent for a system based on this compound would need to be determined experimentally. d-nb.infoinl.gov

Use of Stabilizers:

The addition of stabilizing agents to the solvent system is another potential approach. These agents could act as sacrificial molecules, reacting with the damaging radicals produced during radiolysis before they can attack the primary extractant. The effectiveness of various stabilizers would need to be tested specifically with this compound under relevant conditions.

Process Control and Management:

Strategies to manage the accumulation of degradation products are crucial for maintaining the performance of the extraction system. This can include periodic washing of the solvent with alkaline solutions to remove acidic degradation products, a technique that has proven effective for other malonamides. bldpharm.com The development of such washing procedures for a this compound-based system would necessitate an understanding of its specific degradation products and their chemical properties.

In the absence of direct research, the following table provides a hypothetical framework for the kind of data that would be necessary to evaluate the stability of this compound.

Table 1: Hypothetical Data for Radiolytic and Hydrolytic Stability of this compound

| Parameter | Condition | Hypothetical Result |

| Radiolytic Degradation | ||

| Absorbed Dose (kGy) | 100 | % Degradation |

| 500 | % Degradation | |

| 1000 | % Degradation | |

| Major Degradation Products | Gamma Irradiation | To be determined |

| Hydrolytic Degradation | ||

| Nitric Acid Concentration (M) | 1 | % Degradation |

| 3 | % Degradation | |

| 5 | % Degradation | |

| Temperature (°C) | 25 | % Degradation |

| 50 | % Degradation | |

| Major Degradation Products | Acid Hydrolysis | To be determined |

Computational and Theoretical Investigations of N,n,n ,n Tetraisobutyl Malonamide

Density Functional Theory (DFT) Applications in N,N,N',N'-Tetraisobutyl-malonamide Research

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the properties of malonamides and their complexes.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, this also involves conformational analysis to identify different low-energy arrangements (conformers) of the atoms.

DFT calculations are used to explore the potential energy surface of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles are systematically varied to find the geometry with the lowest electronic energy. For malonamides, a critical aspect is the relative orientation of the two carbonyl (C=O) groups, which can adopt different conformations, often described as cis or trans arrangements relative to each other. The steric bulk of the isobutyl groups significantly influences the preferred conformation, affecting how the molecule can interact and chelate with other species, such as metal ions. Studies on related molecules show that DFT methods can accurately predict these conformational preferences.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity. DFT is employed to calculate several key electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It maps regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. In this compound, the MEP would show negative potential (electron-rich regions) around the carbonyl oxygen atoms, identifying them as the primary sites for electrophilic attack and coordination with positive metal ions. Positive potential would be found around the hydrogen atoms. dergipark.org.tr

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | Energy of the first empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.90 | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness | η | 2.95 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.90 | Measures the power of an atom or group to attract electrons. irjweb.com |

Calculation of Complexation Energies and Binding Interactions

A primary application of this compound is in the selective extraction of metal ions. DFT calculations are invaluable for quantifying the strength and nature of the interaction between the malonamide ligand and various metal cations.

The complexation energy is calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and ligand. A more negative complexation energy indicates a more stable complex. These calculations can be performed for different stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratios) and in different coordination modes to determine the most favorable binding configuration. Studies on the complexation of lanthanides with the related N,N,N',N'-tetramethylmalonamide (TMMA) show how DFT can elucidate trends in binding across a series of metals. researchgate.netosti.gov Such calculations help explain the selectivity of these extractants for certain ions over others. dergipark.org.tr

Prediction of Spectroscopic Signatures and Vibrational Properties

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for this compound and its metal complexes, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, or isobutyl group vibrations. jmaterenvironsci.comsphinxsai.com

This predictive capability is particularly useful for studying complexation. When the malonamide binds to a metal ion, the vibrational frequency of the carbonyl (C=O) group typically shifts to a lower wavenumber (a redshift). The magnitude of this shift, which can be predicted by DFT, provides insight into the strength of the metal-oxygen bond. researchgate.netosti.govnih.gov Comparing calculated spectra with experimental results serves as a powerful validation of the computed structures of these complexes. researchgate.net

Molecular Dynamics Simulations of this compound Systems

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations are essential for understanding its behavior in the liquid phase, particularly in the context of solvent extraction. Key applications include:

Aggregation and Self-Assembly: In organic solvents used for extraction, malonamide molecules can self-associate to form aggregates or reverse micelles. researchgate.net MD simulations can characterize the size, shape, and stability of these aggregates and determine how they are influenced by factors like solvent type, water content, and temperature. nih.govacs.orgacs.org

Interfacial Behavior: Liquid-liquid extraction occurs at the interface between an aqueous and an organic phase. MD simulations can model this interface, showing how malonamide molecules orient themselves and how metal complexes are transported from the aqueous to the organic phase.

Solvation and Complex Dynamics: MD provides a detailed picture of the solvation shell around the malonamide and its metal complexes, revealing how solvent molecules interact with the ligand and influence complex stability and conformation.

Advanced Ab Initio Calculations for Mechanistic Insights

While DFT is a powerful workhorse, more computationally intensive ab initio (from first principles) methods can provide even higher accuracy for specific problems. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to benchmark DFT results or to study complex reaction mechanisms where high accuracy is paramount. nih.gov

For this compound, advanced ab initio calculations could be used to:

Correlation Between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry lies in its ability to predict molecular properties that can be validated by experimental measurements. This correlation is essential for establishing the accuracy and predictive power of the theoretical models employed. For this compound, as with other molecules, this process involves comparing data from computational methods, such as Density Functional Theory (DFT), with results from experimental techniques.

Detailed research correlating theoretical predictions with experimental observations specifically for this compound is not extensively available in the public domain. However, the principles of such correlative studies are well-established within the broader family of malonamides and related compounds. These studies typically focus on vibrational frequencies and geometric parameters.

Vibrational Spectroscopy: A Comparative Analysis

A primary method for correlating theoretical and experimental data is through vibrational analysis. Theoretical vibrational frequencies are calculated using methods like DFT and are then compared to experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. For analogous compounds such as N,N,N',N'-tetramethylmalonamide (TMMA), DFT frequency calculations have been instrumental in assigning vibrational bands observed in IR and Raman spectra, particularly for the characteristic C=O stretching modes (amide I region). osti.govresearchgate.net

For this compound, a similar comparative analysis would be crucial. The calculated vibrational spectrum would predict the frequencies and intensities of various vibrational modes, including C-H stretching, C=O stretching, and C-N stretching. These theoretical predictions would then be compared against the experimentally recorded FTIR and Raman spectra. A strong correlation between the calculated and observed spectra would validate the computational model and allow for a detailed assignment of the experimental vibrational bands.

Below is an illustrative table outlining how such a comparison would be presented for the characteristic amide I band.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FTIR/Raman) | Deviation (%) |

| Amide I (C=O symmetric stretch) | Data not available | Data not available | Data not available |

| Amide I (C=O asymmetric stretch) | Data not available | Data not available | Data not available |

Structural Parameters: Theoretical vs. Experimental

Another significant area for correlation is the comparison of molecular geometry. Computational methods can provide optimized molecular structures with predicted bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, typically obtained from single-crystal X-ray diffraction.

In the case of this compound, theoretical calculations would yield a three-dimensional model of the molecule in its lowest energy conformation. This would include specific values for the lengths of the C=O and C-N bonds, as well as the bond angles around the central methylene (B1212753) carbon and the nitrogen atoms. Experimental determination of the crystal structure would provide the corresponding empirical values. The level of agreement between the theoretical and experimental geometries serves as a key indicator of the accuracy of the chosen computational method and basis set.

The following table illustrates how a comparison of key geometric parameters would be structured.

| Geometric Parameter | Calculated Value (e.g., B3LYP/6-31G*) | Experimental Value (X-ray Crystallography) |

| C=O bond length (Å) | Data not available | Data not available |

| C-N bond length (Å) | Data not available | Data not available |

| O=C-C angle (°) | Data not available | Data not available |

| C-N-C angle (°) | Data not available | Data not available |

The correlation between theoretical predictions and experimental observations is fundamental to advancing the understanding of the chemical and physical properties of this compound. While specific studies on this compound are not readily found, the methodologies applied to similar molecules demonstrate a robust framework for such validation. Future research combining computational modeling and experimental work is necessary to fully elucidate the structural and vibrational properties of this compound.

Advanced Analytical and Spectroscopic Characterization of N,n,n ,n Tetraisobutyl Malonamide and Its Metal Complexes

Spectroscopic Techniques for Structural Elucidation of N,N,N',N'-Tetraisobutyl-malonamide Complexes

Spectroscopic methods are indispensable for detailing the coordination environment of metal complexes. These techniques provide insights into bond vibrations, electronic transitions, and the nuclear spin environment, which collectively define the structure and stability of the complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and the solid state. nih.gov For this compound and its metal complexes, various NMR experiments provide complementary information.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the identity and purity of the free ligand. ruc.dkrsc.org The ¹H NMR spectrum reveals the distinct proton environments within the isobutyl groups and the central methylene (B1212753) bridge. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts (typically downfield for protons near the coordination site) indicate ligand binding. rsc.org ¹³C NMR provides information about the carbon framework. ruc.dk The carbonyl carbon is particularly sensitive to the coordination environment, and its chemical shift can provide evidence of metal-ligand interaction.

| ¹H Environment | Expected Chemical Shift (ppm) | ¹³C Environment | Expected Chemical Shift (ppm) |

| -CH₂- (malonyl) | ~3.0 - 3.5 | C=O (carbonyl) | ~165 - 175 |

| N-CH₂- (isobutyl) | ~2.8 - 3.2 | -CH₂- (malonyl) | ~40 - 50 |

| -CH- (isobutyl) | ~1.8 - 2.2 | N-CH₂- (isobutyl) | ~55 - 65 |

| -CH₃ (isobutyl) | ~0.8 - 1.0 | -CH- (isobutyl) | ~25 - 30 |

| -CH₃ (isobutyl) | ~18 - 22 | ||

| An illustrative table of expected NMR chemical shift ranges for this compound based on standard functional group values. |

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity within the molecule. wikipedia.orgyoutube.com A COSY spectrum would show correlations between adjacent protons within the isobutyl groups, confirming their structure. wikipedia.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. wikipedia.orgyoutube.com For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular framework. nih.gov

Solid-State NMR (SSNMR): While solution NMR provides data on molecules in their dynamic state, SSNMR offers insights into the structure of materials in the solid phase. nih.govnih.gov This is particularly valuable for studying coordination polymers or crystalline complexes that may be insoluble. SSNMR can determine the number of non-equivalent molecules in a crystal's asymmetric unit and probe intermolecular interactions. nih.gov For paramagnetic metal complexes, SSNMR can provide structural information, as chemical shifts are dominated by proximity to the paramagnetic center. rsc.org

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying functional groups and probing the effects of metal coordination on ligand bonds. biointerfaceresearch.comnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change Upon Complexation |

| Amide I (C=O stretch) | ~1640 - 1660 | Redshift (decrease) |

| C-N Stretch | ~1400 - 1450 | Shift (increase or decrease) |

| CHx Stretch (isobutyl) | ~2870 - 2960 | Minor shifts |

| Illustrative table of key vibrational modes for a malonamide (B141969) ligand and typical shifts upon metal coordination, based on data from analogous systems. researchgate.netchemrxiv.org |

Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS): SERS and TERS are highly sensitive techniques that can provide enormous signal enhancement for molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold). spectroscopyonline.comnih.gov These methods could be used to study the interaction of this compound with metal surfaces or nanoparticles at very low concentrations. spectroscopyonline.com TERS, which combines Raman spectroscopy with scanning probe microscopy, offers the potential for chemical imaging at the nanoscale, allowing for the visualization of the distribution of the ligand or its complexes on a surface with high spatial resolution. spectroscopyonline.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule or complex. longdom.org While the this compound ligand itself has limited absorption in the visible region, its metal complexes can exhibit characteristic absorption bands. For transition metal complexes, these bands often correspond to d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the ligand. For lanthanide and actinide complexes, the sharp, narrow bands observed are due to f-f transitions. The position and intensity of these bands can be influenced by the "nephelauxetic effect," which describes the decrease in inter-electron repulsion upon complexation and provides information on the degree of covalency in the metal-ligand bond. UV-Vis spectrophotometry can also be used in titrations to determine the stoichiometry of the formed complexes in solution. nih.gov

X-ray spectroscopy techniques provide element-specific information about the local atomic and electronic structure.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the local coordination environment around a specific metal atom in a complex, even in non-crystalline samples. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom. The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms in the first few coordination shells. nih.gov For example, EXAFS could be used to directly measure the metal-oxygen bond lengths and coordination numbers in lanthanide or actinide complexes with this compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. For solid samples of this compound complexes, XPS can confirm the presence of all expected elements (C, H, N, O, and the metal) and provide valuable information on their oxidation states. This can help confirm the trivalent state of a complexed lanthanide ion, for example.

TRLFS is an exceptionally sensitive spectroscopic method for studying the coordination chemistry of fluorescent metal ions, particularly certain lanthanides (like Eu³⁺ and Tb³⁺) and actinides (like Cm³⁺ and UO₂²⁺). hzdr.denih.gov The technique can be used to speciate metal complexes at environmentally relevant, trace concentrations. nih.govresearchgate.net By analyzing the emission spectrum and, crucially, the fluorescence decay lifetime, TRLFS can provide detailed information about the metal's first coordination sphere. hzdr.de The number of water molecules directly coordinated to a fluorescent metal ion like Eu(III) or Cm(III) can be determined, as the O-H oscillators of water provide an efficient non-radiative decay pathway that shortens the fluorescence lifetime. When water molecules are displaced by the this compound ligand, the lifetime increases, allowing for a precise determination of the number of coordinated ligand and water molecules. nih.govrsc.org

| Eu(III) Complex | Fluorescence Lifetime (µs) | Calculated Inner-Sphere Water Molecules (q) |

| Eu³⁺(aq) | ~110 | ~9 |

| [Eu(TIBMA)(H₂O)ₓ]³⁺ | > 110 | < 9 |

| [Eu(TIBMA)₂(H₂O)y]³⁺ | >> 110 | << 9 |

| An illustrative table demonstrating how TRLFS lifetime data can be used to probe the coordination sphere of a Europium(III) complex with this compound (TIBMA). The value of 'q' decreases as ligands displace water. |

Mass Spectrometry for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. nih.gov

For this compound and its metal complexes, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful. ESI-MS can transfer intact complex ions from solution into the gas phase, allowing for the direct determination of their molecular weight and thus confirming their stoichiometry (e.g., 1:1, 1:2, or 1:3 metal:ligand ratios).

Furthermore, MS is a powerful tool for studying the stability and degradation pathways of the ligand. In combination with a separation technique like liquid chromatography (LC-MS), it can be used to identify products that may form over time, for instance, through the hydrolysis of the amide bonds. nih.gov By employing tandem mass spectrometry (MS/MS), precursor ions of potential degradants can be isolated and fragmented. The resulting fragmentation patterns provide structural information that is crucial for identifying the unknown compounds, which could include N,N'-diisobutyl-malonamide or isobutylamine. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound, GC/MS is primarily utilized for purity assessment and the identification of potential degradation products arising from synthesis or exposure to process conditions like strong acids and radiation.

Research Findings: The analysis of tetraalkylmalonamides by GC/MS requires careful optimization of instrumental parameters to prevent on-column thermal degradation, a phenomenon observed for many thermally labile molecules. nih.govsi.edu While specific studies on this compound are not prevalent in the cited literature, the general methodology involves injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the analyte from impurities based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

A typical GC-MS method for a similar organic compound might involve a capillary column like a DB-1 or DB-5, a programmed oven temperature ramp (e.g., from 60°C to 300°C), and electron ionization (EI) at 70 eV. researchgate.net The resulting mass spectrum of the parent compound would be characterized by a molecular ion peak and specific fragmentation patterns that can be used for structural confirmation. For instance, in the analysis of related compounds, fragmentation often occurs at the amide linkages or around the central carbon of the malonamide backbone.

Thermal degradation during analysis can lead to the appearance of additional peaks in the chromatogram. nih.govsi.edu For malonamides, potential degradation products could include smaller amide fragments or products of isobutyl group rearrangement. Identifying these degradation products is critical for understanding the stability of the extractant under operational conditions.

Table 1: Hypothetical GC/MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 8890 GC or similar |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C (Optimized to minimize degradation) |

| Injection Mode | Splitless |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Oven Program | 60 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS System | Agilent 5977B MSD or similar |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 40-650 m/z |

This table presents a set of typical starting parameters for the GC/MS analysis of a high-molecular-weight organic compound like this compound. Actual conditions would require optimization.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) is an indispensable tool for the analysis of non-volatile compounds and metal complexes in solution. It combines the high separation efficiency of UPLC, which uses smaller column particles to achieve faster and more resolute separations, with the precise mass determination capabilities of HRMS. This is particularly useful for characterizing this compound and its metal complexes, which may not be amenable to GC analysis.

Research Findings: UPLC-HRMS allows for the accurate mass measurement of the intact parent ligand and its metal complexes, enabling the confirmation of molecular formulas and the identification of species in solution. nih.govnih.gov For metal complex analysis, a sample solution is injected into the UPLC system and separated on a reversed-phase column. The eluent is then introduced into the HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), which preserves the intact complex during its transition to the gas phase. nih.gov